3'-氯-3-(3,5-二甲基苯基)丙基苯甲酮

描述

The compound of interest, 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone, is a chlorinated aromatic ketone with potential relevance in various chemical contexts. While the provided papers do not directly discuss this compound, they do provide insights into the analysis, properties, and reactions of structurally related compounds. For instance, the analysis of phenolic compounds and chlorophenols in environmental samples is detailed, which is relevant due to the phenolic nature of the compound . Additionally, the study of magnetic properties in chlorinated radicals provides a perspective on the potential magnetic interactions that could be present in chlorinated aromatic compounds .

Synthesis Analysis

The synthesis of chlorinated aromatic ketones like 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is not explicitly covered in the provided papers. However, methods such as the use of chlorination reagents or the Friedel-Crafts acylation could be inferred as potential synthetic routes. The papers do discuss the synthesis and characterization of related compounds, which often involve the formation of carbon-halogen bonds and the introduction of substituents on aromatic rings .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones can be analyzed using techniques such as HPLC and NMR, as mentioned in the papers . These methods allow for the determination of the purity, identification of functional groups, and understanding of the molecular conformation. For example, the crystal structure analysis of a dichlorophenyl compound reveals how substituents affect the planarity of the molecule and the types of intermolecular interactions present .

Chemical Reactions Analysis

The reactivity of chlorinated aromatic ketones can involve electrophilic aromatic substitution, nucleophilic acyl substitution, or reactions with radicals. The papers provide insights into the degradation of chlorophenols under advanced oxidation conditions, which could be analogous to the reactions that 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone might undergo in the environment . The generation of reactive oxygen species and the subsequent transformation products are of particular interest in understanding the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their functional groups and molecular geometry. The provided papers discuss the importance of hydrogen bonding in determining the solid-state structure of related compounds . The analysis of chlorophenols' extraction and derivatization from water samples also sheds light on the solubility and stability of such compounds . The magnetic susceptibility measurements of chlorinated radicals indicate how the presence of chlorine can affect the magnetic properties of a compound .

科学研究应用

氯化化合物和环境影响

氯化化合物,例如氯酚和绿原酸,因其环境持久性和潜在毒性而受到广泛研究。例如,氯酚对水生生物表现出中等毒性,并且在长期暴露后可能对鱼类产生相当大的影响。它们在环境中的持久性从中等持续到高,具体取决于条件,预计生物蓄积性较低。然而,它们强烈的感官效应是一个显着特征 (Krijgsheld & Gen, 1986).

多酚:健康和环境益处

多酚,如绿原酸,因其广泛的生物活性而受到关注。例如,绿原酸因其抗氧化、抗炎和抗癌特性而闻名。它在绿咖啡豆中含量丰富,并且与各种健康益处有关,包括神经保护、心血管保护和肥胖管理 (Rajnish Kumar et al., 2019)。这种化合物激活 AMP 活化的蛋白激酶,抑制 3-羟基 3-甲基戊二酰辅酶 A 还原酶,并增强肉碱棕榈酰转移酶的活性,展示了其在肥胖控制中的潜力。

环境归宿和毒性

已经综述了氯化烃和相关化合物的环境归宿和毒性,重点关注它们的持久性、生物蓄积性和在水生生态系统中引起不利影响的可能性。这些化合物的降解产物,例如氯化二苯并呋喃或二苯并二恶英,与各种健康问题有关,包括氯痤疮和肝病 (Kimbrough, 1972).

安全和危害

“3’-Chloro-3-(3,5-dimethylphenyl)propiophenone” is classified as a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

属性

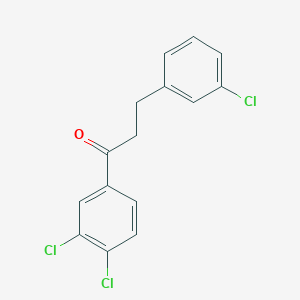

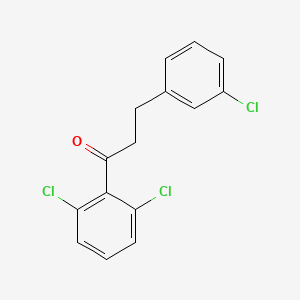

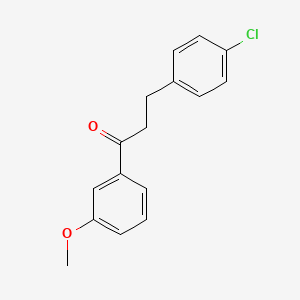

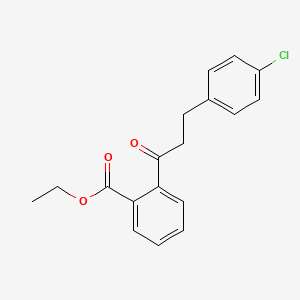

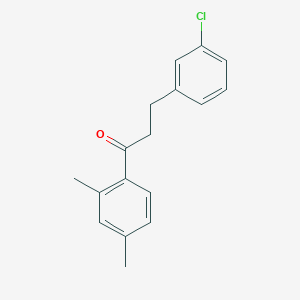

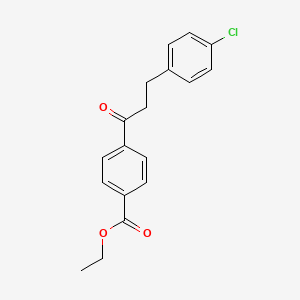

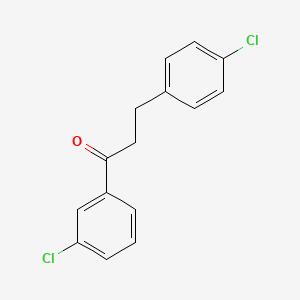

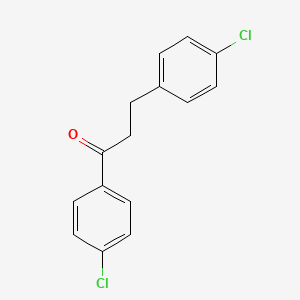

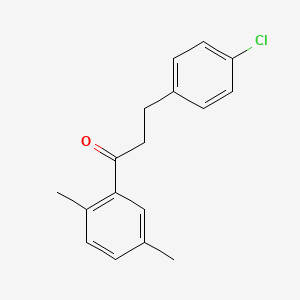

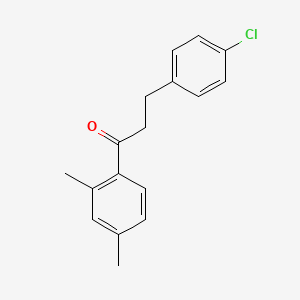

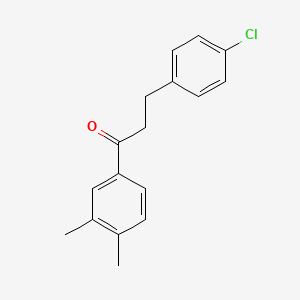

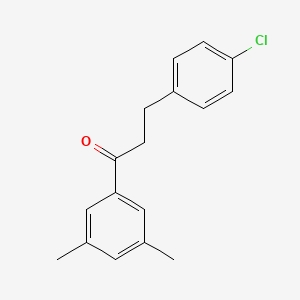

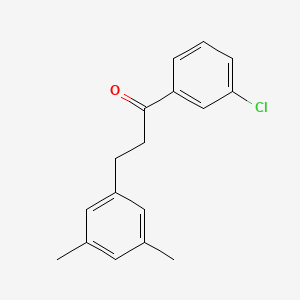

IUPAC Name |

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIUUDJZYQYUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644892 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-53-5 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。